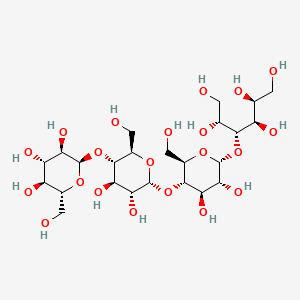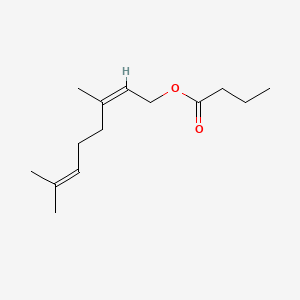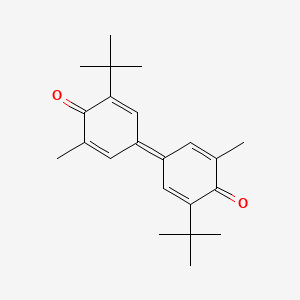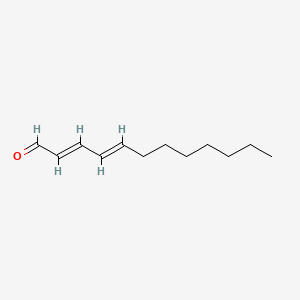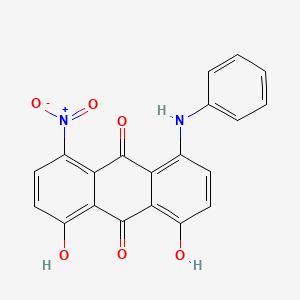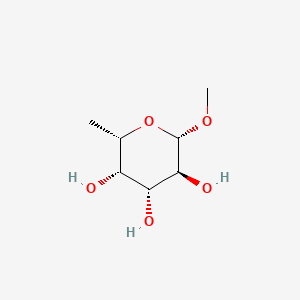
Methyl beta-L-Fucopyranoside
Overview
Description
- Methyl beta-L-fucopyranoside, also known as methyl 6-deoxy-beta-L-galactopyranoside , is an organic compound.
- Its chemical formula is C₇H₁₄O₅ , and its molecular weight is approximately 178.18 g/mol .
- Structurally, it belongs to the class of o-glycosyl compounds , specifically a glycoside where a sugar group is bonded through an O-glycosidic bond .
- This compound is a derivative of fucose , a monosaccharide commonly found in various biological systems.
Scientific Research Applications
Chemistry: Methyl beta-L-fucopyranoside serves as a building block for synthesizing more complex carbohydrates.
Biology: It plays a role in cell surface glycosylation and interactions.
Medicine: Researchers explore its potential in drug delivery systems and as glycosylation mimetics.
Industry: Limited industrial applications, but it contributes to glycochemistry research.
Mechanism of Action
Targets: Methyl beta-L-fucopyranoside interacts with various proteins, including lectins and glycosyltransferases.
Pathways: It modulates cell signaling, immune responses, and cell adhesion processes.
Safety and Hazards
Preparation Methods
Synthetic Routes: Methyl beta-L-fucopyranoside can be synthesized through various methods, including glycosylation reactions.
Reaction Conditions: Specific conditions depend on the chosen synthetic route, but typical glycosylation reactions involve the use of glycosyl donors, acceptors, and catalysts.
Industrial Production: While not widely produced industrially, research laboratories often prepare it for specific applications.
Chemical Reactions Analysis
Reactivity: Methyl beta-L-fucopyranoside can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions but often involve modified fucosyl derivatives.
Comparison with Similar Compounds
Similar Compounds: Other fucosyl derivatives, such as alpha-L-fucopyranoside and beta-D-fucopyranoside, share structural similarities.
Uniqueness: Methyl beta-L-fucopyranoside’s uniqueness lies in its specific stereochemistry and methoxy group placement.
properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-XUVCUMPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24332-98-7 | |
| Record name | Methyl beta-L-fucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024332987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl beta-L-fucopyranoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03194 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHYL .BETA.-L-FUCOPYRANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW71PB1NF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that Methyl beta-L-Fucopyranoside can act as an acceptor for endo-A transglycosylation, while Methyl alpha-L-fucopyranoside cannot. What is the significance of this difference in anomeric configuration?
A1: The research by Fan et al. [] demonstrates that endo-A exhibits strict specificity for the beta-anomeric configuration of L-fucose derivatives in its transglycosylation activity. [] This suggests that the enzyme's active site has structural requirements that only allow binding and subsequent reaction with the beta-anomer. The inability of the alpha-anomer to engage with the enzyme highlights the importance of stereochemistry in enzyme-substrate interactions. This specificity could be crucial for the enzyme's biological role and has implications for the design of potential inhibitors or for engineering endo-A variants with altered substrate specificity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






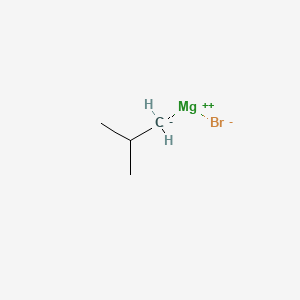
![Tris[bis(trimethylsilyl)amino] yttrium](/img/structure/B1588599.png)
![[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione](/img/structure/B1588600.png)
